molecular formula C15H21ClFNO B159109 4-Fluoro-alpha-pyrrolidinopentiophenone (hydrochloride) CAS No. 850352-31-7

4-Fluoro-alpha-pyrrolidinopentiophenone (hydrochloride)

Cat. No.: B159109
CAS No.: 850352-31-7
M. Wt: 285.78 g/mol
InChI Key: AMFRIEAESKCIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-.alpha.-Pyrrolidinopentiophenone (hydrochloride) is a synthetic stimulant belonging to the cathinone class. This compound is known for its psychoactive properties and has been reported as a novel designer drug. It is structurally related to pyrovalerone and other substituted cathinones, which are known to affect the central nervous system by inhibiting the reuptake of monoamines such as dopamine and norepinephrine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-.alpha.-Pyrrolidinopentiophenone (hydrochloride) typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 1-pyrrolidinopentanone.

    Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 1-pyrrolidinopentanone in the presence of a base such as sodium hydroxide to form the intermediate 4-fluoro-.alpha.-pyrrolidinopropiophenone.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 4-fluoro-.alpha.-Pyrrolidinopentiophenone.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This involves the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-.alpha.-Pyrrolidinopentiophenone (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

Scientific Research Applications

4-Fluoro-.alpha.-Pyrrolidinopentiophenone (hydrochloride) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-.alpha.-Pyrrolidinopentiophenone (hydrochloride) involves the inhibition of monoamine transporters, specifically those for dopamine and norepinephrine. By blocking the reuptake of these neurotransmitters, the compound increases their concentration in the synaptic cleft, leading to enhanced stimulation of post-synaptic receptors. This results in increased alertness, euphoria, and other stimulant effects. The molecular targets include the dopamine transporter (DAT) and norepinephrine transporter (NET), which are crucial for the reuptake process .

Comparison with Similar Compounds

    Pyrovalerone: A known stimulant and monoamine uptake inhibitor.

    4-Fluoro-.alpha.-Pyrrolidinopropiophenone: Similar in structure but with a shorter carbon chain.

    4-Fluoro-.alpha.-Pyrrolidinobutiophenone: Another analog with a different carbon chain length.

Comparison: 4-Fluoro-.alpha.-Pyrrolidinopentiophenone (hydrochloride) is unique due to the presence of a fluorine atom at the 4-position of the phenyl ring, which can influence its pharmacological properties and potency. Compared to its analogs, it may exhibit different binding affinities and effects on monoamine transporters, making it a compound of interest for further research .

Properties

IUPAC Name

1-(4-fluorophenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO.ClH/c1-2-5-14(17-10-3-4-11-17)15(18)12-6-8-13(16)9-7-12;/h6-9,14H,2-5,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFRIEAESKCIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC=C(C=C1)F)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301344678
Record name 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301344678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850352-31-7
Record name 4'-Fluoro-alpha-pyrrolidinopentiophenone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850352317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301344678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-FLUORO-.ALPHA.-PYRROLIDINOPENTIOPHENONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ3P60HMQA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-alpha-pyrrolidinopentiophenone (hydrochloride)
Reactant of Route 2
Reactant of Route 2
4-Fluoro-alpha-pyrrolidinopentiophenone (hydrochloride)
Reactant of Route 3
Reactant of Route 3
4-Fluoro-alpha-pyrrolidinopentiophenone (hydrochloride)
Reactant of Route 4
4-Fluoro-alpha-pyrrolidinopentiophenone (hydrochloride)
Reactant of Route 5
Reactant of Route 5
4-Fluoro-alpha-pyrrolidinopentiophenone (hydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.